molecular formula C7H7FN2O4S B13516967 4-Fluoro-3-methyl-5-nitrobenzenesulfonamide

4-Fluoro-3-methyl-5-nitrobenzenesulfonamide

Cat. No.: B13516967
M. Wt: 234.21 g/mol
InChI Key: LAAHNIZFQLPVFM-UHFFFAOYSA-N
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Description

    4-Fluoro-3-methyl-5-nitrobenzenesulfonamide: (CAS number: 406233-31-6) is a chemical compound with the molecular formula C₆H₅FN₂O₄S. It falls within the class of benzenesulfonamides.

  • The compound consists of a benzene ring substituted with a fluorine atom, a methyl group, a nitro group, and a sulfonamide functional group.
  • Its chemical structure is as follows:

    C6H5FN2O4S\text{C}_6\text{H}_5\text{FN}_2\text{O}_4\text{S} C6​H5​FN2​O4​S

  • The compound appears as a pale yellow solid and has a melting point range of 137.0 to 141.0 °C .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of 4-Fluoro-3-methyl-5-nitrobenzenesulfonamide are not readily available in the literature. industrial production methods likely involve multistep synthesis, starting from commercially available precursors.
  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: The compound may serve as a building block for the synthesis of other organic molecules.

      Biology: It could be used in studies related to enzyme inhibition or as a probe for biological processes.

      Medicine: Research may explore its potential as a drug candidate or as a scaffold for medicinal chemistry.

      Industry: Applications in the pharmaceutical or agrochemical industry are possible.

  • Mechanism of Action

    • Unfortunately, detailed information about the mechanism of action for this specific compound is not readily available. Further research would be needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, you can compare 4-Fluoro-3-methyl-5-nitrobenzenesulfonamide with other benzenesulfonamides based on their substituents and functional groups.

    Remember that scientific literature may provide more insights, and researchers often explore novel applications and mechanisms for compounds like this.

    Properties

    Molecular Formula

    C7H7FN2O4S

    Molecular Weight

    234.21 g/mol

    IUPAC Name

    4-fluoro-3-methyl-5-nitrobenzenesulfonamide

    InChI

    InChI=1S/C7H7FN2O4S/c1-4-2-5(15(9,13)14)3-6(7(4)8)10(11)12/h2-3H,1H3,(H2,9,13,14)

    InChI Key

    LAAHNIZFQLPVFM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)N

    Origin of Product

    United States

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